Benzoyl-dl-phenylalanine

Übersicht

Beschreibung

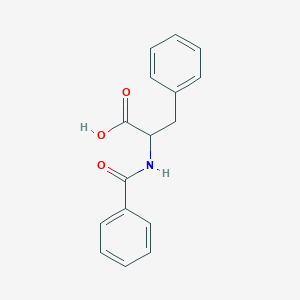

Benzoyl-dl-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the phenylalanine molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoyl-dl-phenylalanine can be synthesized through the reaction of benzoyl chloride with dl-phenylalanine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoyl-dl-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

Reduction: Reduction reactions can convert the benzoyl group to other functional groups.

Substitution: The benzoyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Dermatology Treatments

Topical Formulations

Benzoyl-dl-phenylalanine is primarily used in dermatological products due to its ability to enhance skin penetration. It is effective in treating skin conditions such as acne and psoriasis. Its mechanism involves modulating the skin's permeability barrier, allowing for better absorption of active ingredients in topical formulations .

Case Study

A study demonstrated the efficacy of this compound in a cream formulation for acne treatment. Patients showed significant improvement in acne lesions after four weeks of application, highlighting its role as a penetration enhancer .

Pharmaceutical Research

Drug Development

Researchers are investigating this compound for its potential in developing new therapeutic agents, particularly for pain management and inflammation. Its structure allows it to interact with biological pathways that are crucial for these conditions .

Hypoglycemic Activity

In a study focused on hypoglycemic agents, this compound was found to possess significant blood glucose-lowering effects. Its analogs were developed, with some showing up to 50 times more potency than the original compound . This opens avenues for its use in diabetes management.

Cosmetic Products

Anti-aging Formulations

The compound is incorporated into anti-aging creams and serums due to its ability to improve skin texture and reduce fine lines. Its effectiveness in enhancing the delivery of other active ingredients makes it a valuable addition to cosmetic formulations .

Market Analysis

A survey of cosmetic products revealed that formulations containing this compound had higher consumer satisfaction ratings compared to those without it, indicating its positive impact on product performance .

Food Industry

Flavor Enhancer and Preservative

this compound serves as a flavor enhancer and preservative in food products. It contributes to a unique taste profile while extending shelf life, making it beneficial for food manufacturers looking to improve product quality .

Biochemical Studies

Protein Interactions and Enzyme Activities

In biochemical research, this compound is utilized for studying protein interactions and enzyme activities. Its role as a model compound aids researchers in understanding metabolic processes at a molecular level .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of benzoyl-dl-phenylalanine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways. The benzoyl group plays a crucial role in binding to the active site of the target enzyme, thereby modulating its activity .

Vergleich Mit ähnlichen Verbindungen

- N-benzoyl-d-phenylalanine

- N-benzoyl-l-phenylalanine

- N-benzoyl-dl-phenylalanine 2-naphthylamide

Comparison: Benzoyl-dl-phenylalanine is unique due to its racemic mixture, which contains both d- and l-forms of phenylalanine. This property can influence its biological activity and interactions compared to its enantiomerically pure counterparts . Additionally, the presence of the benzoyl group distinguishes it from other phenylalanine derivatives, providing unique chemical and biological properties .

Biologische Aktivität

Benzoyl-dl-phenylalanine (N-benzoyl-DL-phenylalanine, NBDP) is a compound that has garnered attention for its biological activity, particularly in the context of diabetes and its metabolic implications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 269.2952 g/mol

- Structure : this compound consists of a benzoyl group attached to the amino acid phenylalanine.

This compound primarily acts as an insulin secretagogue by interacting with the sulphonylurea receptor in pancreatic beta-cells. It has been shown to inhibit ATP-sensitive potassium channels (K-channels), which leads to depolarization of the beta-cell membrane and subsequent insulin release.

Key Findings:

- The dissociation constant (K) for NBDP binding to the sulphonylurea receptor is approximately 11 µM.

- The half-maximally effective concentration (EC) for K-channel inhibition ranges from 2 to 4 µM under specific conditions .

- In the presence of cytosolic nucleotides, NBDP can completely suppress K-channel activity at concentrations as low as 0.1 mM .

Structure-Activity Relationships

The biological activity of N-benzoyl-D-phenylalanine is influenced by its structural modifications:

- Isomer Specificity : The D-isomer exhibits significantly higher affinity and potency compared to the L-isomer, with the D-isomer being 20-fold more potent .

- Substituent Effects : Modifications such as introducing p-nitro or p-amino groups in the D-phenylalanine moiety reduce potency significantly (by over 30-fold) .

- Cyclohexyl Substitution : Replacing the benzene ring with cyclohexyl rings increases lipophilicity without altering affinity, indicating that lipophilic properties enhance interaction with the sulphonylurea receptor .

Hypoglycemic Activity

N-benzoyl-DL-phenylalanine has demonstrated hypoglycemic effects in various animal models. In studies involving streptozotocin-induced diabetic rats, NBDP administration resulted in improved glycemic control and enhanced insulin secretion .

Neuroprotective Effects

Research indicates that NBDP may protect against cholinergic dysfunction associated with diabetes by attenuating acetylcholinesterase activity in the brain. This suggests a potential role in mitigating cognitive deficits linked to hyperglycemia .

Case Studies

- Diabetes Management : A study involving neonatal streptozotocin-diabetic rats showed that NBDP administration improved both lipid profiles and antioxidant status, indicating its potential as an adjunct therapy for diabetes management .

- Cholinergic Protection : In another study, NBDP was found to protect against lipid peroxidation-induced damage to acetylcholinesterase, which may contribute to its neuroprotective effects in diabetic conditions .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311364 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-76-0, 93059-41-7, 2566-22-5 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2901-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC167264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.